Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the specific substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Methyl 6-chloroquinoline-2-carboxylate: A closely related compound with a different substituent pattern.
Uniqueness: Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-chloro-4-(4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-16-10-17(18(22)23-2)21-15-8-5-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJMRMKGCUHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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